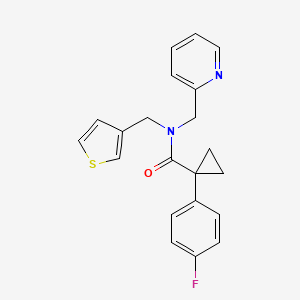![molecular formula C20H18ClNO2 B2882785 2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone CAS No. 179115-43-6](/img/structure/B2882785.png)
2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and reactivity. Unfortunately, the specific molecular structure for “2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone” are not available in the current resources .Scientific Research Applications
Electronic Structure and Complex Formation
The electronic structure and complex formation of compounds related to 2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone have been explored through the study of bis(o-iminobenzosemiquinonato)metal complexes. These studies revealed insights into the physical oxidation states in transition-metal complexes containing radical ligands. The coordination chemistry involved the ligand 2-anilino-4,6-di-tert-butylphenol and its 2-(3,5-dichloroanilino)-4,6-di-tert-butylphenol analogue, leading to the formation of various complexes with divalent transition metal ions. This research contributes to the understanding of ligand-metal interactions, electronic structures, and the role of non-innocent ligands in complex formation, which is crucial for applications in catalysis, materials science, and potentially in the development of new therapeutic agents (Chaudhuri et al., 2001).
Catalytic Activity and Radical Formation
The study of mononuclear Cu(ii) complex formation under air with non-innocent 2-anilino-4,6-di-tert-butylphenol units connected via an -ortho bridging S atom has provided significant insights into the catalytic and radical formation properties of these complexes. This research highlights the unique behavior of these complexes in terms of their diamagnetic nature due to strong antiferromagnetic coupling, which has implications for understanding catalytic processes and the development of new catalysts (Mondal et al., 2015).
Antioxidant Properties and Synthetic Applications
The antioxidant properties of related compounds have been explored through the direct C–H arylation of quinones with anilines, revealing a metal-free, environmentally friendly procedure for the synthesis of complex quinone derivatives. This research not only sheds light on the synthetic versatility of quinones and anilines but also contributes to the broader understanding of the antioxidant mechanisms and potential applications in material science and drug development (Lamblin et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-tert-butylanilino)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-20(2,3)12-8-10-13(11-9-12)22-17-16(21)18(23)14-6-4-5-7-15(14)19(17)24/h4-11,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEMGFMUAQKQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-ethyl-N-[(1-methyltriazol-4-yl)methyl]propanamide](/img/structure/B2882703.png)
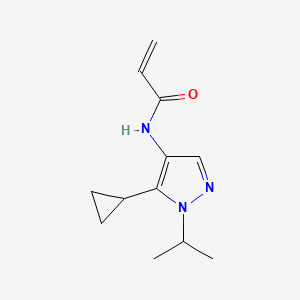

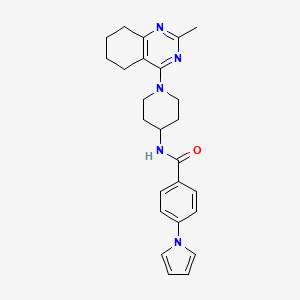
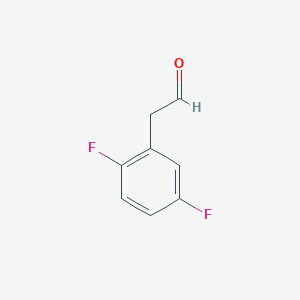

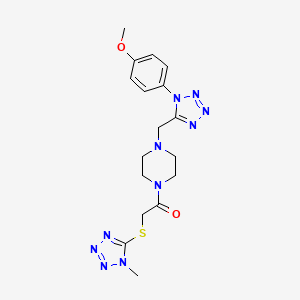
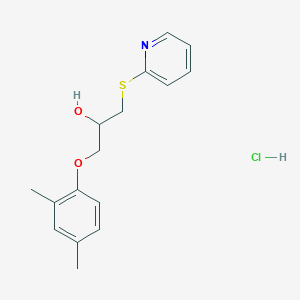
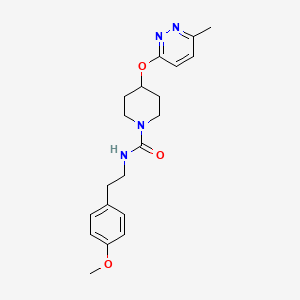
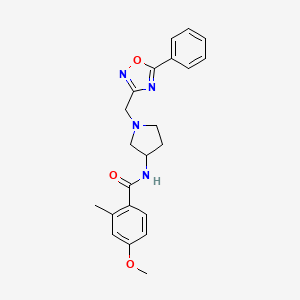
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2882719.png)
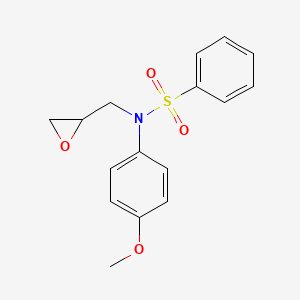
![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)
